methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C6H8N2O4S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate typically involves the reaction of pyrrole derivatives with sulfamoyl chloride and methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-acetyl-1H-pyrrole-3-carboxylate
- Methyl 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
- 1H-Pyrrole, 3-methyl-
Uniqueness
Methyl 1-sulfamoyl-1H-pyrrole-3-carboxylate is unique due to its sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its potential as an enzyme inhibitor and broadens its range of applications compared to similar compounds .
Properties
Molecular Formula |
C6H8N2O4S |
---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
methyl 1-sulfamoylpyrrole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O4S/c1-12-6(9)5-2-3-8(4-5)13(7,10)11/h2-4H,1H3,(H2,7,10,11) |
InChI Key |
IBLHTUQXBLUBAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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